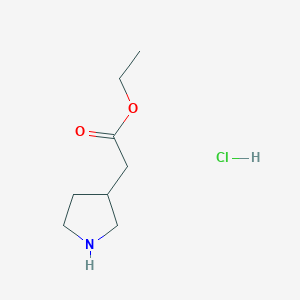

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 2-pyrrolidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHHKYXWUASOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741084 | |

| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726139-60-2 | |

| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering both foundational knowledge and detailed experimental protocols for its characterization. Understanding these properties is critical for formulation development, quality control, and ensuring the stability and efficacy of potential therapeutic agents.

While specific experimental data for some physical properties of this compound are not widely published, this guide presents standardized, field-proven methodologies for their determination. This approach empowers researchers to generate reliable, in-house data essential for advancing their research and development programs.

Chemical Identity and Core Properties

A precise understanding of the chemical identity of a compound is the bedrock of all subsequent physicochemical analysis.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | ethyl 3-pyrrolidinylacetate hydrochloride | [2] |

| CAS Number | 726139-60-2 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physical State and Appearance

The physical state of a compound at ambient temperature is a fundamental property. Commercial suppliers describe this compound ambiguously as a "Liquid or Solid or Semi-solid or lump".[2] This variability suggests that the physical state may be dependent on the purity and the specific batch. For research and development purposes, a well-defined solid form is often preferred for ease of handling, weighing, and formulation.

Thermal Properties

Melting Point

Experimental Protocol: Melting Point Determination using a Digital Melting Point Apparatus

This protocol describes a reliable method for determining the melting range of a solid compound.

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Mel-Temp®)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Load the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample tightly.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Using a fresh sample, set a slower heating rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the expected melting point.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Causality Behind Experimental Choices:

-

A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate melting point determination.

-

A tightly packed sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

Boiling Point

Given that the compound is a hydrochloride salt, it is likely to decompose at elevated temperatures rather than exhibit a distinct boiling point at atmospheric pressure.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability. As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility compared to its free base form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials and Reagents:

-

This compound

-

Purified water (USP grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol, Ethanol

-

Shaking incubator

-

Centrifuge

-

Validated HPLC/UPLC method for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the compound to vials containing the desired solvents (e.g., water, PBS, methanol, ethanol). The presence of undissolved solid is crucial.

-

Equilibration: Place the sealed vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.

-

Quantification: Analyze the concentration of the dissolved compound using a validated HPLC/UPLC method.

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution reaches saturation.

-

A prolonged incubation with agitation is necessary to achieve thermodynamic equilibrium.

-

Filtration removes any undissolved microparticles that could lead to an overestimation of solubility.

Stability and Hygroscopicity

Stability

The stability of a drug substance is paramount. As an ester, this compound may be susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Stress: Solid compound at 80 °C

Procedure:

-

Prepare solutions of the compound in the respective stress media.

-

Expose the samples to the specified conditions for a defined period.

-

At various time points, withdraw samples and analyze them using a stability-indicating HPLC/UPLC method capable of separating the parent compound from its degradants.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[7] For hydrochloride salts, this can be a significant consideration.

Experimental Protocol: Hygroscopicity Assessment

This protocol is based on the classification from the European Pharmacopoeia.[1][8]

Procedure:

-

Accurately weigh a sample of the compound.

-

Place the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (25 °C) for 24 hours.[1]

-

After 24 hours, re-weigh the sample and calculate the percentage increase in weight.

Hygroscopicity Classification: [7][8]

-

Non-hygroscopic: <0.2% w/w increase

-

Slightly hygroscopic: ≥0.2% and <2% w/w increase

-

Hygroscopic: ≥2% and <15% w/w increase

-

Very hygroscopic: ≥15% w/w increase

Caption: Workflow for Hygroscopicity Classification.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in an inert atmosphere at 2-8°C.[2]

Conclusion

This technical guide provides a framework for understanding and characterizing the physical properties of this compound. While specific experimental values for this compound are not extensively documented in public literature, the detailed protocols provided herein offer a robust approach for researchers to generate the necessary data for their drug development programs. A thorough characterization of these fundamental properties is an indispensable step in advancing new chemical entities from the laboratory to clinical applications.

References

- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.

- Classification of Hygroscopicity. Pharma Growth Hub.

- This compound | 726139-60-2. MilliporeSigma.

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. This compound | 726139-60-2 [sigmaaldrich.com]

- 3. CAS: 726139-60-2 | CymitQuimica [cymitquimica.com]

- 4. This compound | 726139-60-2 [sigmaaldrich.com]

- 5. 726139-60-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 726139-60-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] This five-membered saturated heterocycle is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates, underscoring its significance in the development of novel therapeutics.[1] Among the vast array of functionalized pyrrolidine building blocks, Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has emerged as a particularly valuable intermediate. Its unique structural features, combining a secondary amine, a chiral center, and a reactive ester functional group, provide a versatile platform for the synthesis of complex molecular architectures targeting a wide range of biological pathways.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound, empowering scientists to leverage this critical building block in their research and development endeavors.

Physicochemical Properties and Structural Features

This compound is a chiral molecule, typically supplied as a racemic mixture, although its individual enantiomers are also commercially available. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various synthetic transformations.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| CAS Number (Racemate) | 726139-60-2 | |

| Appearance | White to off-white solid or semi-solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage Conditions | 2-8 °C under an inert atmosphere |

The core structure features a pyrrolidine ring substituted at the 3-position with an ethyl acetate group. The secondary amine of the pyrrolidine ring provides a key nucleophilic center for further functionalization, while the ester moiety can be readily hydrolyzed or converted to other functional groups. The stereocenter at the 3-position of the pyrrolidine ring is a critical feature, allowing for the synthesis of stereochemically defined drug candidates, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.

Synthesis and Manufacturing

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyrrolidines.[3][4][5][6] A common and effective strategy involves the catalytic hydrogenation of a suitably substituted pyrrole precursor, followed by the formation of the hydrochloride salt.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(pyrrol-3-yl)acetate

A variety of methods can be employed for the synthesis of the pyrrole precursor. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic and versatile method.[7] Alternatively, modern catalytic methods can be utilized.

Step 2: Catalytic Hydrogenation of Ethyl 2-(pyrrol-3-yl)acetate

-

Rationale: Catalytic hydrogenation is a highly effective and clean method for the reduction of the aromatic pyrrole ring to the saturated pyrrolidine.[3][8] The choice of catalyst (e.g., Palladium on carbon, Rhodium on carbon) can influence the stereoselectivity of the reduction, which is a critical consideration for chiral synthesis.[3][4]

-

Procedure:

-

In a high-pressure reactor, dissolve Ethyl 2-(pyrrol-3-yl)acetate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 5% Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude Ethyl 2-(pyrrolidin-3-yl)acetate.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: The formation of the hydrochloride salt is a standard procedure to convert a basic amine into a more stable, crystalline, and water-soluble solid.[9][10] This facilitates purification and handling.

-

Procedure:

-

Dissolve the crude Ethyl 2-(pyrrolidin-3-yl)acetate in a dry, aprotic solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for a short period, then collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product.

-

Structural Elucidation and Characterization

The structural integrity and purity of this compound are paramount for its successful application in synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.

Caption: Relationship between analytical techniques and the structural information they provide.

Predicted Spectroscopic Data:

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the protons of the ethyl group and the pyrrolidine ring.

-

Ethyl group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 4.1 ppm (2H, -OCH₂-).

-

Pyrrolidine ring and attached methylene: A complex series of multiplets in the range of 1.5-3.5 ppm, corresponding to the protons on the pyrrolidine ring and the methylene group adjacent to the ester. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. The presence of the hydrochloride salt will also influence the chemical shifts of the protons near the nitrogen atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Ethyl group: Signals at approximately 14 ppm (-CH₃) and 60 ppm (-OCH₂-).[11][12][13][14]

-

Ester carbonyl: A signal around 172 ppm.

-

Pyrrolidine ring and attached methylene: Signals in the aliphatic region (approximately 25-55 ppm). The carbons bonded to the nitrogen will be in the lower field part of this range.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the free base.

-

Molecular Ion Peak (M⁺): For the free base (C₈H₁₅NO₂), the molecular ion peak would be expected at m/z 157.11.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the McLafferty rearrangement.[15][16][17][18]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H stretch (secondary amine salt): A broad band in the region of 2700-3000 cm⁻¹, characteristic of a secondary ammonium salt.[19][20][21][22][23]

-

C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

-

C-N stretch: An absorption in the region of 1000-1200 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in compounds targeting various enzyme families and receptor classes.

Kinase Inhibitors:

The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to the ATP-binding site of kinases. The secondary amine of this compound provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity.

G-Protein Coupled Receptor (GPCR) Modulators:

GPCRs are a major class of drug targets, and ligands that modulate their activity often contain amine functionalities. The pyrrolidine moiety in this compound can be incorporated into the core structure of GPCR modulators, where the nitrogen atom can participate in key interactions with the receptor, such as hydrogen bonding or salt bridges.

While specific examples of marketed drugs directly synthesized from this compound are not readily identifiable, numerous patents in medicinal chemistry describe the use of closely related pyrrolidine-3-acetic acid derivatives in the synthesis of novel therapeutic agents.[1][24][25][26][27] These patents cover a broad spectrum of therapeutic areas, including metabolic disorders, inflammatory diseases, and oncology, highlighting the broad utility of this structural motif.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a chiral pyrrolidine core, a reactive secondary amine, and an ester functional group provides a powerful platform for the synthesis of complex and stereochemically defined molecules. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, key characterization methods, and its broad applications in medicinal chemistry. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in enabling the rapid and efficient synthesis of new drug candidates is set to increase.

References

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

- Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2004). Catalytic asymmetric hydrogenation of heteroaromatic compounds, indoles. Journal of the American Chemical Society, 126(49), 16142-16143.

- BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem Technical Support.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- ACS Publications. (2018).

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

- Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1.

- ResearchGate. (n.d.). Structures of pyrrole derivatives hydrogenated previously.

- ChemUniverse. (n.d.). This compound.

- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

- Google Patents. (n.d.). US8476301B2 - Pyrrolidin-3-ylacetic acid derivative.

- ACS Publications. (n.d.). The Reactions of Hydrogen with Derivatives of Pyrrole.

- YouTube. (2022). Amine and HCl - salt formation reaction.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158.*

- Google Patents. (n.d.). US2085786A - Process of separating lower alkylamines.

- Google Patents. (n.d.). US5096890A - Pyrrolidine derivatives.

- PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Chemistry – A European Journal, 17(41), 11524-11536.*

- National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry.

- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole.

- Whitman People. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.

- National Institutes of Health. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization.

- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.*

- Wikipedia. (n.d.). Pyrrole.

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.

- SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Google Patents. (n.d.). WO2010052625A1 - Pyrrolidines.

- Quora. (2017). What happens when pyrrole is treated with zinc in the presence of an acetic acid?

- Google Patents. (n.d.). US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

- Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis.

- Doubtnut. (2020). Alkylamine dissolve in hydrochloric acid to form alkylammonium chloride. The nitrogen in the latter salt is.

- University of Calgary. (n.d.). Heterocyclic Compounds.

- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106).

- Organic Chemistry Portal. (n.d.). Acetic acid esters.

Sources

- 1. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. slideshare.net [slideshare.net]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 14. spectrabase.com [spectrabase.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GCMS Section 6.14 [people.whitman.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 25. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]

- 26. WO2010052625A1 - Pyrrolidines - Google Patents [patents.google.com]

- 27. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride CAS number 726139-60-2

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 726139-60-2)

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most valuable and frequently employed scaffolds in modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and natural alkaloids stems from its unique structural properties.[1][3][4][5] Unlike flat, aromatic systems, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3][6] This "pseudorotation" of the ring enables its substituents to adopt diverse spatial orientations, profoundly influencing the biological profile of drug candidates.[3][6]

This compound (CAS: 726139-60-2) is a key building block that leverages these advantages. As a disubstituted pyrrolidine, it offers two distinct points for chemical modification: the secondary amine and the ethyl ester. This duality makes it an exceptionally versatile intermediate for constructing libraries of novel compounds, particularly in the search for new therapeutics targeting infections, central nervous system disorders, and cancer.[2][7] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications and safe handling, designed to empower researchers in their drug discovery endeavors.

Part 1: Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's properties is the foundation of its effective use. This compound is typically supplied as a solid or semi-solid with a purity of 97% or higher.[8] Its hydrochloride salt form enhances stability and improves solubility in aqueous media, which is often advantageous for biological screening and subsequent formulation work.

Core Physicochemical Data

The essential properties of the compound are summarized below for quick reference. This data is critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 726139-60-2 | [8] |

| Molecular Formula | C₈H₁₅NO₂ · HCl | [8] |

| Linear Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | [8] |

| Synonyms | Ethyl 3-pyrrolidinylacetate hydrochloride | |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | XYHHKYXWUASOJF-UHFFFAOYSA-N |

Analytical Characterization Workflow

Confirming the identity, purity, and stability of the starting material is a non-negotiable step in any research workflow. A multi-technique approach is required for comprehensive quality control (QC). Commercial suppliers of high-quality reagents will provide analytical data packages including NMR, HPLC, and LC-MS.[9][10]

Protocol: Standard QC Analysis

-

Visual Inspection: Confirm the physical state and colorlessness of the material.

-

Solubility Test: Assess solubility in relevant solvents (e.g., water, DMSO, methanol) to ensure suitability for planned reactions or assays.

-

¹H and ¹³C NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire spectra to confirm the structural integrity and identify any organic impurities. The proton and carbon signals should be consistent with the expected structure of ethyl 2-(pyrrolidin-3-yl)acetate.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Prepare a dilute solution (e.g., 1 mg/mL) and inject it into an LC-MS system. This confirms the correct molecular weight (m/z for the free base at ~158.1) and assesses purity by separating the main compound from impurities.[11]

-

HPLC (High-Performance Liquid Chromatography): For quantitative purity assessment, use a calibrated HPLC method with a suitable detector (e.g., UV-Vis if a chromophore is introduced via derivatization, or an Evaporative Light Scattering Detector). This provides a precise percentage purity.[12]

The following diagram illustrates a standard workflow for the analytical validation of incoming starting material.

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and must be adapted and optimized under proper laboratory conditions.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

-

Rationale: Convert the hydroxyl group into a good leaving group (mesylate) to facilitate nucleophilic substitution.

-

Procedure: To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 eq.) and triethylamine (TEA, 1.5 eq.) in dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Nucleophilic Substitution with Cyanide

-

Rationale: Introduce a two-carbon unit precursor via an Sₙ2 reaction. Cyanide is an effective nucleophile for this purpose.

-

Procedure: Dissolve the crude mesylate from Step 1 in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 eq.) and heat the mixture to 60°C. Stir for 12-18 hours, monitoring by LC-MS. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with brine to remove DMSO. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting nitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Ethanolysis of the Nitrile

-

Rationale: Convert the nitrile functional group directly to the ethyl ester under acidic conditions.

-

Procedure: Dissolve the purified nitrile (1 eq.) in absolute ethanol. Cautiously add concentrated sulfuric acid (2-3 eq.) and heat the mixture to reflux for 8-12 hours. Cool to room temperature, then carefully pour onto ice and basify with a cold, concentrated solution of sodium carbonate. Extract the product with ethyl acetate. Dry the organic layer, filter, and concentrate to yield the Boc-protected ester.

Step 4: Boc Deprotection and Salt Formation

-

Rationale: Remove the Boc protecting group to liberate the free secondary amine and form the stable hydrochloride salt.

-

Procedure: Dissolve the Boc-protected ester (1 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol at 0°C. Add a solution of HCl in 1,4-dioxane (4M, 2-3 eq.) dropwise. Stir at room temperature for 2-4 hours. The product will often precipitate. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, this compound.

Purification of Pyrrolidine Derivatives

Purity is paramount. Crude pyrrolidine-containing products can have residual starting materials or byproducts. A common issue is the presence of highly basic, low-molecular-weight amine impurities.

-

Acid Treatment and Distillation: A patented method for purifying crude pyrroles involves treatment with an acid. [13][14]This protonates the more basic pyrrolidine impurities, forming non-volatile salts. The desired, less basic product can then be separated by distillation under reduced pressure. [13][14]* Crystallization/Trituration: As the final product is a salt, crystallization from a suitable solvent system (e.g., ethanol/ether) or trituration is an effective final purification step to remove non-polar impurities and achieve high analytical purity.

Part 3: Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself, but rather a strategic intermediate. Its value lies in its ability to serve as a starting point for a diverse array of more complex molecules. [2]

Role as a Versatile Chemical Building Block

The compound offers two primary reaction sites for diversification:

-

The Secondary Amine (NH): This site is a potent nucleophile and a base. It can be readily functionalized through N-alkylation, N-acylation, N-arylation, reductive amination, and sulfonylation to append a wide variety of substituents. This is fundamental for exploring the Structure-Activity Relationships (SAR) of a new chemical series. [6]2. The Ethyl Ester (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents to generate ketones or tertiary alcohols.

This dual functionality allows for the rapid synthesis of compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.

Caption: Diversification potential of the core scaffold.

Therapeutic Areas of Interest

Derivatives of the pyrrolidine scaffold have shown promise in a multitude of disease areas. [2]* Antimicrobial Activity: The pyrrolidine nucleus is a component of many compounds investigated for antibacterial and antifungal properties. [7][15]Functionalization of the core can lead to new agents effective against resistant pathogens.

-

Neuropharmacology: Due to their ability to cross the blood-brain barrier and interact with CNS targets, pyrrolidine derivatives are frequently explored for neuroprotective effects, cognitive enhancement, and as anticonvulsants. [6][7]* Oncology: Many anticancer agents incorporate the pyrrolidine ring. [1]Its 3D structure can facilitate precise interactions within the binding pockets of enzymes like kinases, which are common targets in cancer therapy.

Part 4: Safety, Handling, and Storage

As a hydrochloride salt of an amine, this compound requires careful handling. It is classified as an irritant, causing skin, eye, and respiratory irritation. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of any dust or aerosols. [16]* Eye/Face Protection: Wear tight-sealing safety goggles or a face shield. [17]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [17][18]* Handling: Avoid creating dust. When transferring, use appropriate tools (spatulas, funnels). In case of contact, immediately flush the affected area with copious amounts of water. [16]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C). Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals. [17][18][19]Acids should be segregated from bases during storage. [19][20]

Spill and Exposure Response

A clear and rehearsed spill response plan is essential for laboratory safety.

Protocol: Small Spill Response (<5g)

-

Evacuate & Alert: Alert personnel in the immediate area. Ensure the fume hood is operational.

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain & Absorb: Cover the spill with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

-

Neutralize (Optional but recommended): Cautiously cover the absorbed spill with a weak base solution, such as sodium bicarbonate, to neutralize the acidic nature of the hydrochloride.

-

Collect & Dispose: Carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with soap and water.

-

Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations. [20]

Caption: Workflow for responding to a small chemical spill.

References

- Purification of crude pyrroles - US5502213A.

- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

- ethyl 2-(pyrrolidin-3-yl)

- Process for the purification of crude pyrroles - EP0608688A1.

- Standard Operating Procedure for Hydrochloric Acid. Unknown Source. [Link]

- Pyrrolidine. Wikipedia. [Link]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Preparation of pyrrolidine. PrepChem.com. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

- Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents.

- Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2). PubChemLite. [Link]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

- Pyrrolidinium Acetate (PyrrIL)

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.

- HCL Storage and Handling. Scribd. [Link]

- Synthesis of pyrrolidin-3-ylethanethanioate derivative.

- Safe Storage of Chemicals. University of Nebraska-Lincoln. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

- Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage. [Link]

- Comparison study of five analytical methods for the fractionation and subsequent determination of aluminium in natural w

- Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.

- Pyrrolidine-based marketed drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 726139-60-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. Mthis compound [synhet.com]

- 11. PubChemLite - Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 14. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 17. meridianbioscience.com [meridianbioscience.com]

- 18. fishersci.ca [fishersci.ca]

- 19. ehs.berkeley.edu [ehs.berkeley.edu]

- 20. alliancechemical.com [alliancechemical.com]

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Foreword: The Unseen Workhorse of Modern Drug Discovery

In the intricate tapestry of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with a series of critical, yet often overlooked, molecular intermediates. Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is one such pivotal building block. Its unique structural motif, featuring a chiral pyrrolidine ring and a reactive ester functional group, positions it as a highly versatile scaffold in the synthesis of complex therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its practical application, grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that the knowledge imparted is not just a set of instructions, but a robust framework for innovation.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral secondary amine derivative presented as its hydrochloride salt to enhance stability and handling. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1]

Chemical Structure:

Figure 1: Chemical Structure

Figure 1: Chemical Structure

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂·HCl | [2] |

| Molecular Weight | 193.67 g/mol | [2][3] |

| CAS Number | 726139-60-2 | [2][3] |

| Appearance | Liquid, solid, or semi-solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 3-substituted pyrrolidines is a well-explored area of organic chemistry, often leveraging precursors like itaconic acid or glutamic acid. A common and efficient strategy involves the Michael addition of an amine to a suitable α,β-unsaturated ester, followed by cyclization and reduction.

Plausible Synthetic Pathway

A robust and scalable synthesis can be envisioned starting from diethyl itaconate. The key steps involve a conjugate addition of a protected amine source, followed by cyclization, and subsequent functional group manipulations.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Michael Addition

-

To a solution of diethyl itaconate (1 eq.) in ethanol at 0°C, add benzylamine (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude tri-ester intermediate.

Causality: The use of benzylamine serves a dual purpose: it acts as the nitrogen source for the pyrrolidine ring and as a protecting group that can be removed in a later step.

Step 2: Dieckmann Condensation and Decarboxylation

-

Dissolve the crude intermediate in dry toluene.

-

Add sodium ethoxide (1.2 eq.) portion-wise and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and quench with dilute hydrochloric acid.

-

Separate the organic layer, wash with brine, and concentrate.

-

Reflux the resulting β-keto ester in aqueous acid (e.g., 6M HCl) to effect hydrolysis and decarboxylation, yielding the N-benzyl-pyrrolidinone intermediate.

Causality: The Dieckmann condensation is a classic and efficient method for forming five-membered rings. The subsequent acidic workup and heating drive the decarboxylation to the desired ketone.

Step 3: Reduction, Oxidation, and Esterification

-

Reduce the N-benzyl-pyrrolidinone intermediate with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF to reduce both the amide and any remaining ester functionalities.

-

Carefully quench the reaction and work up to isolate the N-benzyl-3-(hydroxymethyl)pyrrolidine.

-

Perform a two-step oxidation (e.g., using a Jones or Swern oxidation) to the corresponding carboxylic acid, followed by a Fischer esterification with ethanol and a catalytic amount of sulfuric acid to form Ethyl 2-(N-benzylpyrrolidin-3-yl)acetate.

Step 4: Deprotection and Salt Formation

-

Dissolve the N-benzylated ester in ethanol.

-

Add Palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete debenzylation.

-

Filter the catalyst through Celite and treat the filtrate with a solution of HCl in ethanol or diethyl ether to precipitate the final product, this compound.

Causality: Hydrogenolysis is a clean and effective method for removing benzyl protecting groups. Formation of the hydrochloride salt improves the stability and crystallinity of the final product, aiding in purification and handling.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to confirm the structure and purity of the final compound.

Predicted Spectroscopic Data

¹H NMR (400 MHz, D₂O) - Predicted Chemical Shifts (δ):

-

~4.20 ppm (q, 2H): The quartet corresponding to the -O-CH₂- protons of the ethyl ester.

-

~3.0-3.5 ppm (m, 4H): A complex multiplet region for the protons on the pyrrolidine ring adjacent to the nitrogen.

-

~2.60 ppm (d, 2H): The doublet for the -CH₂- group adjacent to the ester carbonyl.

-

~2.3-2.5 ppm (m, 1H): The methine proton on the pyrrolidine ring at the 3-position.

-

~1.8-2.1 ppm (m, 2H): Multiplets for the remaining pyrrolidine ring protons.

-

~1.25 ppm (t, 3H): The triplet for the -CH₃ protons of the ethyl ester.

¹³C NMR (100 MHz, D₂O) - Predicted Chemical Shifts (δ):

-

~175 ppm: Ester carbonyl carbon.

-

~62 ppm: -O-CH₂- carbon of the ethyl ester.

-

~45-55 ppm: Pyrrolidine ring carbons adjacent to the nitrogen.

-

~35-40 ppm: Pyrrolidine and acetate carbons.

-

~14 ppm: -CH₃ carbon of the ethyl ester.

Analytical Purity Assessment: Chiral HPLC

Given the chiral nature of the molecule, a chiral High-Performance Liquid Chromatography (HPLC) method is essential for determining enantiomeric purity.

Table 2: Proposed Chiral HPLC Method

| Parameter | Condition | Rationale |

| Column | Chiralcel® OD-H or similar polysaccharide-based column | These columns are well-established for separating a wide range of chiral amines and their derivatives.[4] |

| Mobile Phase | n-Hexane:Ethanol (90:10) with 0.1% Diethylamine | The non-polar/polar solvent system allows for good separation on this type of chiral stationary phase. Diethylamine is added to improve peak shape for the basic amine. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | The ester carbonyl provides sufficient UV absorbance at lower wavelengths. |

| Temperature | 25°C | Room temperature is a good starting point; optimization may be required. |

Protocol for Purity Analysis:

-

Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Integrate the peak areas to determine the ratio of the enantiomers and the overall purity.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of several modern pharmaceuticals, particularly in the areas of metabolic disorders and smoking cessation.

Case Study: Intermediate for DPP-4 Inhibitors

The dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several DPP-4 inhibitors feature a substituted pyrrolidine moiety. Ethyl 2-(pyrrolidin-3-yl)acetate provides the core scaffold onto which further complexity is built.

Caption: Role as a key intermediate in the synthesis of DPP-4 inhibitors.

In a typical synthetic route, the secondary amine of the pyrrolidine ring is acylated with a suitably protected and activated amino acid derivative. This amide bond formation is a key step in constructing the final drug molecule. The ethyl ester can then be hydrolyzed or otherwise modified in subsequent steps.

Case Study: Precursor for Varenicline

Varenicline, marketed as Chantix®, is a prescription medication used to treat nicotine addiction.[5] The synthesis of its complex, polycyclic structure can involve intermediates derived from 3-substituted pyrrolidines.[6] While not a direct precursor, derivatives of ethyl 2-(pyrrolidin-3-yl)acetate can be used to construct key fragments of the varenicline scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source:[3]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the container tightly sealed in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of it as chemical waste.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of life-changing medicines. Its value lies in its combination of a chiral, drug-like scaffold with versatile functional handles that allow for its incorporation into a wide array of complex molecular targets. As drug discovery continues to move towards more intricate and three-dimensional molecules, the demand for such well-defined, high-quality building blocks will only increase. Future research will likely focus on developing even more efficient and stereoselective synthetic routes to this and related compounds, further empowering medicinal chemists to explore new frontiers in therapeutic design.

References

- ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.

- PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.

- Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed Central (PMC). (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

- ChemUniverse. (n.d.). This compound.

- PubMed Central (PMC). (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- PubChem. (n.d.). Ethyl 2-(2-methyl-1-phenylpyrrolidin-3-yl)acetate.

- ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.

- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.

- PubMed Central (PMC). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Google Patents. (n.d.). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.

- Medscape. (2007). Varenicline: The Newest Agent for Smoking Cessation.

- Semantic Scholar. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- Google Patents. (n.d.). TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF.

- ResearchGate. (n.d.). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV.

- ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.

- University of Calgary. (n.d.). Spectra of ethyl acetate.

- ResearchGate. (n.d.). 3-[2-((2S)-2-Cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes.

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- National Institutes of Health. (n.d.). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid.

- LookChem. (n.d.). Cas 808157-27-9,(S)-ethyl 2-(pyrrolidin-3-yl)acetate.

- PubMed. (2024). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid.

- YouTube. (2021). NMR spectrum of ethyl acetate.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | 726139-60-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medscape.com [medscape.com]

- 6. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and lead to unreliable results in preclinical and clinical studies.[1][2] This guide provides a comprehensive technical overview of the solubility of Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride, a key building block in medicinal chemistry. We will delve into its physicochemical characteristics, the theoretical principles governing its solubility as a hydrochloride salt, and present detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to approach the solubility assessment of this and similar compounds.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental solubility assessment.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₅NO₂·HCl | [3][4][5] |

| Molecular Weight | 193.67 g/mol | [3][4][5] |

| Appearance | Liquid, Solid, or Semi-solid | [3][4] |

| Purity | Typically ≥97% | [3][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

The pyrrolidine moiety, a saturated heterocyclic amine, generally confers good miscibility with water and other polar solvents.[6][7][8] However, the overall solubility of the molecule is a complex interplay of its various structural features and the solution conditions. As a hydrochloride salt, its solubility is expected to be significantly influenced by pH.

Theoretical Framework: Solubility of a Hydrochloride Salt

The solubility of this compound is governed by the equilibrium between its solid, crystalline form and its dissolved, ionized form in solution. As a salt of a weak base (the pyrrolidine nitrogen) and a strong acid (hydrochloric acid), its dissolution and ionization in water can be represented as:

C₈H₁₅NO₂·HCl(s) ⇌ C₈H₁₅NO₂H⁺(aq) + Cl⁻(aq)

The protonated pyrrolidine can further exist in equilibrium with its free base form:

C₈H₁₅NO₂H⁺(aq) ⇌ C₈H₁₅NO₂(aq) + H⁺(aq)

Several factors can influence these equilibria and, consequently, the measured solubility:

-

pH: The solubility of a hydrochloride salt is highly pH-dependent.[9] In acidic conditions (low pH), the equilibrium favors the protonated, generally more soluble, form. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

-

Common Ion Effect: The presence of chloride ions from another source in the solution can decrease the solubility of the hydrochloride salt by shifting the dissolution equilibrium to the left, according to Le Châtelier's principle.[10][11][12]

-

Temperature: While not the focus of this guide, temperature generally affects solubility, with many compounds exhibiting increased solubility at higher temperatures.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid salt must be overcome by the energy of solvation for dissolution to occur.[10] Different crystalline forms (polymorphs) of the same compound can have different lattice energies and thus different solubilities.

The following diagram illustrates the relationship between pH and the solubility of a hydrochloride salt.

Caption: pH-dependent solubility of a hydrochloride salt.

Experimental Determination of Solubility

In drug discovery and development, solubility is typically assessed using two main types of assays: kinetic and thermodynamic.[2][13]

-

Kinetic Solubility: This high-throughput method measures the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[2][13][14] It reflects the solubility under conditions often encountered in initial biological screening assays but may overestimate the true equilibrium solubility as it can lead to supersaturated solutions.

-

Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound.[9][15] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period (e.g., 24 hours) until the concentration of the dissolved compound in solution reaches a constant value.[14][15] This is the gold standard for determining solubility for formulation and preclinical development.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers (e.g., citrate for acidic pH, carbonate for basic pH)

-

High-performance liquid chromatography (HPLC) system with UV detector

-

Analytical balance

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

2. Step-by-Step Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards. This is a critical self-validating step; a linear calibration curve (R² > 0.99) ensures the analytical method is accurate.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of solid this compound (e.g., 2 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Analyze the calibration standards by HPLC-UV to generate a standard curve.

-

Analyze the filtered supernatant from the experimental samples using the same HPLC-UV method.

-

Determine the concentration of the dissolved compound in the supernatant by interpolating its response from the standard curve. This concentration represents the thermodynamic solubility.

-

The following diagram outlines the workflow for the thermodynamic solubility assay.

Caption: Thermodynamic solubility experimental workflow.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. Understanding the principles of hydrochloride salt solubility and implementing robust experimental designs, such as the shake-flask method, are crucial for any scientist working with this compound. The methodologies described herein ensure the generation of accurate and reliable solubility data, which is fundamental for advancing drug discovery and development programs.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- protocols.io. In-vitro Thermodynamic Solubility. 2023.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2023.

- Domainex. Thermodynamic Solubility Assay.

- BioDuro. ADME Solubility Assay.

- Singh, D., et al. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-271.

- Evotec. Thermodynamic Solubility Assay.

- Tsuji, A., et al. (1978). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 67(8), 1059-1066.

- Safrole. Pyrrolidine Properties, Reactions and Applications.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3179-3194.

- Wikipedia. Pyrrolidine.

- Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(1), 221-229.

- Reddit. Factors influencing solubility of salts. 2014.

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.

- ChemUniverse. This compound.

- PubChemLite. Ethyl 2-(pyrrolidin-2-yl)acetate hydrochloride (C8H15NO2).

- Chemsrc. (S)-ethyl 2-(pyrrolidin-3-yl)acetate.

- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. This compound | 726139-60-2 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. safrole.com [safrole.com]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. evotec.com [evotec.com]

- 10. rjpdft.com [rjpdft.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride stability profile

An In-depth Technical Guide to the Stability Profile of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

This guide provides a comprehensive technical overview of the stability profile of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The information herein is intended for researchers, scientists, and drug development professionals to understand and effectively manage the stability of this compound throughout the development lifecycle.

Introduction and Physicochemical Properties

This compound is a pyrrolidine derivative with the chemical formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[3] The hydrochloride salt form generally enhances solubility and stability compared to the free base.[4][5] Understanding its intrinsic stability is crucial for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | Liquid, Solid, or Semi-solid | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Potential Degradation Pathways

The chemical structure of this compound contains two primary functionalities susceptible to degradation: the ethyl ester and the pyrrolidine ring.

Hydrolysis of the Ethyl Ester

The ester group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[7][8] This is often a primary degradation pathway for ester-containing compounds.[9][10][11] The rate of hydrolysis is dependent on pH and temperature.[7]

Degradation of the Pyrrolidine Ring

The pyrrolidine ring, a saturated cyclic amine, can be susceptible to oxidation and thermal stress.[12][13] Oxidative degradation can lead to the formation of various byproducts, including ring-opened products or N-oxides.[12] Thermal degradation of pyrrolidine-containing compounds can result in the formation of iminium species and other related products.[13][14] When heated, pyrrolidine compounds may also emit toxic fumes of nitrogen oxides.[15]

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Comprehensive Stability Testing Program

A robust stability testing program is essential to fully characterize the stability profile of this compound. This program should include forced degradation studies and long-term stability studies under ICH-recommended conditions.[16][17]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[18][19] These studies are critical for developing and validating a stability-indicating analytical method.[20] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[21]

Diagram 2: Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation:

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution (e.g., in water or a relevant solvent) to elevated temperatures (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22]

-

A control sample should be protected from light.

-

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under defined storage conditions.[23]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The compound should be monitored for appearance, purity (using a stability-indicating method), and moisture content at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).[16]

Solid-State Stability Considerations

Hygroscopicity

Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[24][25] Moisture absorption can lead to physical changes such as deliquescence and can also accelerate chemical degradation, particularly hydrolysis.[26] It is essential to determine the hygroscopicity of this compound by exposing the solid material to various relative humidity (RH) conditions and monitoring for weight gain.[4][26]

Polymorphism

The solid-state form of a compound can significantly impact its stability. Different polymorphic forms can have different chemical and physical stabilities. While no specific polymorphic forms of this compound are reported in the provided search results, it is a critical parameter to investigate during pharmaceutical development.

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling recommendations are advised:

-

Temperature: Store at controlled refrigerated temperatures (2-8°C) as recommended by suppliers to minimize thermal degradation and hydrolytic rates.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Moisture: Protect from moisture by using well-sealed containers and potentially desiccants to mitigate hydrolysis and physical changes due to hygroscopicity.[26][]

-

Light: Protect from light to prevent photolytic degradation.

Conclusion

The stability of this compound is governed by its susceptibility to hydrolysis of the ethyl ester and degradation of the pyrrolidine ring through oxidation and thermal stress. A thorough understanding of these degradation pathways, achieved through a comprehensive stability testing program including forced degradation and long-term studies, is paramount. The implementation of appropriate storage and handling conditions is critical to maintain the purity and integrity of this important pharmaceutical intermediate.

References

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.